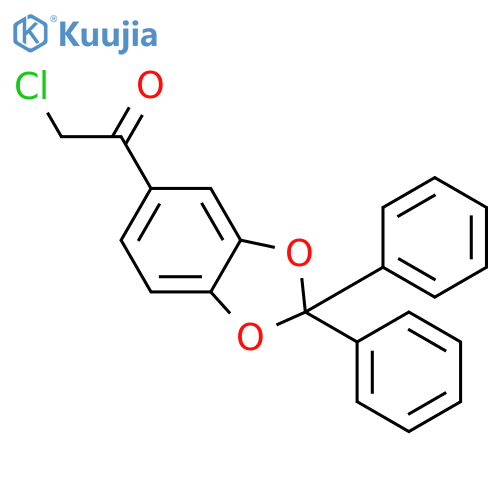

Cas no 81590-38-7 (1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone)

81590-38-7 structure

商品名:1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone 化学的及び物理的性質

名前と識別子

-

- 1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone

- 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)ethanone

- 2-chloro-3',4'-diphenylmethylenedioxyacetophenone

- Ethanone,2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)

- DTXSID90442278

- Ethanone, 2-chloro-1-(2,2-diphenyl-1,3-benzodioxol-5-yl)-

- 81590-38-7

- SCHEMBL12450809

- AKOS030254790

- DB-310827

- 2-chloro-1-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)ethanone

-

- インチ: InChI=1S/C21H15ClO3/c22-14-18(23)15-11-12-19-20(13-15)25-21(24-19,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-13H,14H2

- InChIKey: JNKDWKZIKYADJR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C(=O)CCl)C4=CC=CC=C4

計算された属性

- せいみつぶんしりょう: 350.07100

- どういたいしつりょう: 350.0709720g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 450

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5Ų

- 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

- PSA: 35.53000

- LogP: 4.78060

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D487200-2.5g |

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone |

81590-38-7 | 2.5g |

$ 1877.00 | 2023-09-07 | ||

| TRC | D487200-250mg |

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone |

81590-38-7 | 250mg |

$ 242.00 | 2023-09-07 |

1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

5. Water

81590-38-7 (1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-chloroethanone) 関連製品

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量